molecular formula C19H24N2O4 B1328689 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119452-24-2

1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

Cat. No.: B1328689
CAS No.: 1119452-24-2
M. Wt: 344.4 g/mol
InChI Key: GDEJHVMTZFTHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and an ethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.

    Reduction: The oxazole ring can be reduced to form more saturated heterocyclic compounds.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid stands out due to its unique combination of an oxazole ring, a piperidine ring, and an ethoxyphenyl group. Similar compounds include:

    1-{[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-{[2-(2-Phenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid: Lacking the ethoxy group entirely

Properties

IUPAC Name

1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-24-17-7-5-4-6-15(17)18-20-16(13(2)25-18)12-21-10-8-14(9-11-21)19(22)23/h4-7,14H,3,8-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJHVMTZFTHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.